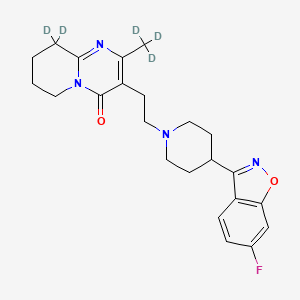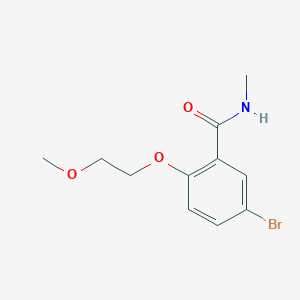![molecular formula C24H23N5O B2424595 1-(5,7-difenil-7H-pirrolo[2,3-d]pirimidin-4-il)piperidin-4-carboxamida CAS No. 477238-45-2](/img/structure/B2424595.png)
1-(5,7-difenil-7H-pirrolo[2,3-d]pirimidin-4-il)piperidin-4-carboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5,7-Diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide is a complex organic compound belonging to the class of phenylpyrroles. These compounds are characterized by a benzene ring linked to a pyrrole ring through a carbon-carbon or carbon-nitrogen bond .
Aplicaciones Científicas De Investigación
Métodos De Preparación
The synthesis of 1-(5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide typically involves multiple steps. One common synthetic route includes the halogenation of pyrrolo[2,3-d]pyrimidine derivatives, followed by coupling reactions with various amines and carboxylic acids . The reaction conditions often involve the use of catalysts such as palladium, and solvents like dimethyl sulfoxide (DMSO) or acetonitrile . Industrial production methods may employ similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance yield and efficiency .
Análisis De Reacciones Químicas
1-(5,7-Diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced amines or alcohols.
Common reagents and conditions used in these reactions include organic solvents (e.g., DMSO, acetonitrile), catalysts (e.g., palladium, platinum), and varying temperatures and pressures to optimize reaction rates and yields .
Mecanismo De Acción
The mechanism of action of 1-(5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide involves its interaction with multiple molecular targets, including tyrosine kinases and serine/threonine kinases . By binding to these enzymes, the compound inhibits their activity, leading to the disruption of cell signaling pathways that promote cell proliferation and survival . This inhibition triggers apoptosis, particularly in cancer cells, by upregulating proapoptotic proteins like caspase-3 and Bax, and downregulating anti-apoptotic proteins like Bcl-2 .
Comparación Con Compuestos Similares
Similar compounds to 1-(5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide include other pyrrolo[2,3-d]pyrimidine derivatives, such as:
(2R)-1-(5,6-Diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]propan-2-ol: Known for its kinase inhibitory activity.
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: These compounds also exhibit potent kinase inhibition and are orally bioavailable.
®-3-(7-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-5-azaspiro[2.4]heptan-5-yl)-3-oxopropanenitrile: A selective inhibitor of JAK1 kinase.
The uniqueness of 1-(5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide lies in its multi-targeted kinase inhibition and its potential to induce apoptosis across various cancer cell lines .
Propiedades
IUPAC Name |
1-(5,7-diphenylpyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O/c25-22(30)18-11-13-28(14-12-18)23-21-20(17-7-3-1-4-8-17)15-29(24(21)27-16-26-23)19-9-5-2-6-10-19/h1-10,15-16,18H,11-14H2,(H2,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCPKFMBBCGITEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C2=NC=NC3=C2C(=CN3C4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-chloro-4-methoxyphenyl)-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2424516.png)

![3-(4-oxo-1,2,3-benzotriazin-3-yl)-N-[4-(trifluoromethoxy)phenyl]propanamide](/img/structure/B2424519.png)

![N-(2,5-dimethylphenyl)-2-{1-[(2-fluorophenyl)methyl]-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}acetamide](/img/structure/B2424521.png)
![2-({1-[(4-Bromophenyl)methyl]piperidin-4-yl}oxy)-5-fluoropyrimidine](/img/structure/B2424523.png)




![2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-isopropylacetamide](/img/new.no-structure.jpg)
![N-[Cyano-(2-methoxyphenyl)methyl]-2-cyclopropyl-2-pyrrolidin-1-ylacetamide](/img/structure/B2424534.png)
